molecular formula C16H12FN3O2S B2965679 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886908-23-2

3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2965679
CAS No.: 886908-23-2
M. Wt: 329.35
InChI Key: OJNUIKJIBUTQHV-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzanilides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the methylthio group: This can be accomplished through a nucleophilic substitution reaction using a methylthiol reagent.

    Formation of the benzamide structure: This step involves the reaction of the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and oxadiazole ring contribute to its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-(methylthio)phenyl)benzamide
  • 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,2,4-oxadiazol-2-yl)benzamide
  • 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-23-13-8-3-2-7-12(13)15-19-20-16(22-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNUIKJIBUTQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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